molecular formula C13H14F2N2O3 B2822485 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid CAS No. 923207-45-8

1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid

Cat. No.: B2822485
CAS No.: 923207-45-8
M. Wt: 284.263
InChI Key: WCQLXRAKIDQDJX-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring, a difluorophenyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of 2,4-difluorophenyl isocyanate with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include carboxylate derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound can be used in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The carboxylic acid moiety plays a crucial role in its solubility and bioavailability.

Comparison with Similar Compounds

1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • Fluoxetine: Both compounds contain a fluorophenyl group, but fluoxetine is primarily used as an antidepressant.

  • Pregabalin: This compound also contains a piperidine ring and is used to treat neuropathic pain.

  • Carbamazepine: Similar in structure, carbamazepine is used as an anticonvulsant and mood stabilizer.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)carbamoyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c14-9-3-4-11(10(15)6-9)16-13(20)17-5-1-2-8(7-17)12(18)19/h3-4,6,8H,1-2,5,7H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQLXRAKIDQDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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